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Compound of Interest

4-(Hydroxymethyl)-6-methoxy-7-
Compound Name:

azaindole
CAS No.: 1352398-41-4
Cat. No.: B1446500

Get Quote

Executive Summary

Molecule: 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
derivatives). Target Class: Kinase inhibitor intermediate (e.g., FGFR, JAK, or specialized
serine/threonine kinases).[1] Significance: The 7-azaindole scaffold is a privileged bioisostere
of indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding
capabilities in the hinge region of kinase domains.[1] The specific 4,6-disubstitution pattern is
synthetically challenging due to competing reactivity sites on the pyridine ring.[1]

This guide details a regioselective de novo synthesis pathway. Unlike direct functionalization of
the azaindole core—which often suffers from poor regiocontrol between the C4 and C6
positions—this route builds the specific substitution pattern on the pyridine precursor before
ring closure.[1]

Retrosynthetic Analysis

To guarantee the position of the methoxy group at C6 and the hydroxymethyl group at C4, we
disconnect the pyrrole ring.[1]
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o Target: 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
e Precursor 1: 4-Formyl-6-methoxy-7-azaindole (via SeO:z oxidation).
e Precursor 2: 4-Methyl-6-methoxy-7-azaindole (Stable intermediate).

o Core Formation: Cyclization of 2-amino-3-iodo-4-methyl-6-methoxypyridine with
trimethylsilylacetylene (Sonogashira/Cyclization).

» Starting Material:2,6-Dichloro-4-methylpyridine (Commercially available, symmetric).

Detailed Synthesis Pathway[1][2][3]
Stage 1: Pyridine Precursor Functionalization

Objective: Convert the symmetric 2,6-dichloro-4-methylpyridine into the non-symmetric 2-
amino-6-methoxy precursor.
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Stage 2: Construction of the 7-Azaindole Core

Objective: Form the pyrrole ring using a Sonogashira coupling followed by cyclization.[1]
Protocol:

o Coupling: Dissolve 2-amino-3-iodo-4-methyl-6-methoxypyridine in anhydrous THF/EtsN. Add
Cul (5 mol%), Pd(PPhs)2Cl2 (5 mol%), and Trimethylsilylacetylene (TMSA, 1.2 eq).[1] Stir at
50°C under Argon.

¢ Cyclization: Add KOtBu (2.5 eq) directly to the reaction mixture (or in NMP at 80°C). This
promotes desilylation and intramolecular attack of the amine on the alkyne.[1]
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» Result:4-Methyl-6-methoxy-7-azaindole.

Stage 3: Oxidation and Reduction (The "Methyl-to-
Hydroxymethyl" Shift)

Objective: Selectively oxidize the C4-methyl group.[1]
Protocol:
o SeO:2 Oxidation:
o Dissolve 4-methyl-6-methoxy-7-azaindole in 1,4-dioxane/water (9:1).
o Add SeO:2 (1.5 eq).[1] Reflux for 4—8 hours.[1]
o Note: This Riley oxidation typically yields the aldehyde (4-formyl-6-methoxy-7-azaindole).
» Reduction:
o Cool the reaction mixture or isolate the crude aldehyde.[1]
o Dissolve in MeOH/THF.[1] Add NaBHa4 (1.0 eq) at 0°C.

o Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

Visual Synthesis Diagram
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Caption: Regioselective synthesis pathway starting from 2,6-dichloro-4-methylpyridine.
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Expertise & Troubleshooting
Regiocontrol Challenges

e Why not start with 4,6-dichloro-7-azaindole? Direct SNAr on 4,6-dichloro-7-azaindole
typically favors the C4 position (para to N7). Reacting this scaffold with methoxide would
yield 4-methoxy-6-chloro-7-azaindole, which is the wrong regioisomer. The de novo route
described above ensures the methoxy is locked at C6 before the ring is even formed.[1]

Purification of Intermediates[1][4]

e Se0O:2 Removal: Selenium byproducts can be colloidal and difficult to remove.[1] Filter the hot
reaction mixture through a pad of Celite. Washing the organic phase with sodium thiosulfate
can help remove residual oxidants.[1]

e Azaindole Polarity: The final product is polar.[1] Use a DCM:MeOH (95:5 to 90:10) gradient
for silica chromatography.[1] If the compound streaks, add 1% NH4OH to the eluent.[1]

Safety

o Selenium Dioxide: Highly toxic and a suspected carcinogen.[1] Use in a fume hood.[1]

o Azaindole N-H Acidity: The N1 proton is acidic (pKa ~13).[1] Avoid strong bases during the
aldehyde reduction step to prevent side reactions, although NaBHa is generally compatible.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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